Piperazine Dihydrochloride Monohydrate

Overview

Description

Piperazine Dihydrochloride Monohydrate is a white to cream-colored powder . It is an organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine was first introduced as an anthelmintic in 1953 . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Synthesis Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . A specific procedure for the synthesis of monosubstituted piperazine derivatives has been described in a paper .Molecular Structure Analysis

The molecular formula of Piperazine Dihydrochloride Monohydrate is C4H14Cl2N2O, with an average mass of 177.073 Da and a monoisotopic mass of 176.048325 Da .Chemical Reactions Analysis

Piperazine readily absorbs water and carbon dioxide from the air . The official method used for the determination of piperazine in its formulations is the gravimetric method with 2,4,6-trinitrophenol (picric acid) .Physical And Chemical Properties Analysis

Piperazine Dihydrochloride Monohydrate is a solid at 20 degrees Celsius . It has a melting point of 320 degrees Celsius . It is soluble in water, with a solubility of 410 g/l at 20 degrees Celsius .Scientific Research Applications

Medicinal Chemistry: Kinase Inhibitors and Receptor Modulators

Piperazine Dihydrochloride Monohydrate is frequently utilized in medicinal chemistry due to its ability to act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of molecules. It serves as a scaffold for arranging pharmacophoric groups, which are crucial for interactions with target macromolecules. This compound is particularly valuable in the synthesis of kinase inhibitors and receptor modulators, where it helps in the proper positioning of active groups to interact with biological targets .

Synthetic Chemistry: C–H Functionalization

In synthetic chemistry, Piperazine Dihydrochloride Monohydrate is used for C–H functionalization, a process that allows for the direct modification of carbon-hydrogen bonds in organic compounds. This method is essential for creating complex molecules with high precision and efficiency. The piperazine ring’s chemical reactivity facilitates its insertion into diverse molecules, expanding the toolkit for synthetic chemists .

Drug Discovery: Structural Diversity

The piperazine moiety is a common feature in drug discovery, contributing to the structural diversity of pharmaceutical compounds. Piperazine Dihydrochloride Monohydrate’s presence in a drug can enhance water solubility and bioavailability, making it a key component in several blockbuster drugs. Its two nitrogen atoms serve as hydrogen bond donors/acceptors, fine-tuning drug-receptor interactions .

Pharmacological Agents: Anxiolytic and Antidepressant Properties

Piperazine derivatives are prevalent in pharmacological agents with anxiolytic and antidepressant properties. Piperazine Dihydrochloride Monohydrate can be used to synthesize compounds that interact with the central nervous system, providing therapeutic effects for mental health conditions .

Anticancer Research: Novel Therapeutics

In anticancer research, Piperazine Dihydrochloride Monohydrate is instrumental in developing novel therapeutics. Its ability to form stable and active compounds makes it suitable for creating drugs that can target cancer cells with high specificity, potentially leading to more effective treatments .

Bioactive Molecule Synthesis: Enhancing Pharmacological Profiles

The piperazine ring is often found in bioactive molecules, where it enhances pharmacological profiles by impacting the physicochemical properties of the final molecule. Piperazine Dihydrochloride Monohydrate is used to synthesize bioactive compounds within various therapeutic classes, demonstrating its versatility in drug design .

Environmental Chemistry: Harmful Effects Mitigation

While not a direct application, it’s important to note the environmental impact of Piperazine Dihydrochloride Monohydrate. Researchers must handle this compound with care, as it is suspected of damaging fertility and may cause long-lasting harmful effects to aquatic life. Thus, its role in environmental chemistry involves the development of protocols to mitigate these effects .

Analytical Chemistry: Analytical Charts and Data Interpretation

Piperazine Dihydrochloride Monohydrate’s properties are also significant in analytical chemistry. Various analytical charts and data interpretations rely on the compound’s consistent behavior under different conditions, making it a reliable standard for comparison and calibration in analytical instruments .

Mechanism of Action

Target of Action

Piperazine Dihydrochloride Monohydrate primarily targets the GABA receptors in the body . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission .

Mode of Action

Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction results in the flaccid paralysis of the worm , which is then easily removed or expelled by the host body .

Biochemical Pathways

The primary biochemical pathway affected by Piperazine Dihydrochloride Monohydrate is the GABAergic pathway . By acting as an agonist at GABA receptors, Piperazine alters the normal functioning of these receptors, leading to the paralysis of parasites . The downstream effects of this action include the expulsion of the parasites from the host body .

Pharmacokinetics

Upon entry into the systemic circulation, Piperazine is partly oxidized and partly eliminated as an unchanged compound . The drug’s ADME properties (Absorption, Distribution, Metabolism, and Excretion) and their impact on bioavailability are crucial for its anthelmintic action .

Result of Action

The molecular and cellular effects of Piperazine’s action primarily involve the paralysis of parasites . By binding to GABA receptors, Piperazine causes a disruption in the normal functioning of these receptors in parasites, leading to their paralysis . This allows the host body to easily remove or expel the invading organism .

Action Environment

The action, efficacy, and stability of Piperazine can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and, consequently, its bioavailability . Additionally, the presence of other substances in the body can potentially interact with Piperazine, affecting its pharmacokinetics and pharmacodynamics .

Safety and Hazards

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

properties

IUPAC Name |

piperazine;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH.H2O/c1-2-6-4-3-5-1;;;/h5-6H,1-4H2;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVBNUIFDLXAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480046 | |

| Record name | Piperazine dihydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine Dihydrochloride Monohydrate | |

CAS RN |

6091-62-9, 207605-49-0 | |

| Record name | Piperazine dihydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine dihydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE DIHYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20368I2FP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

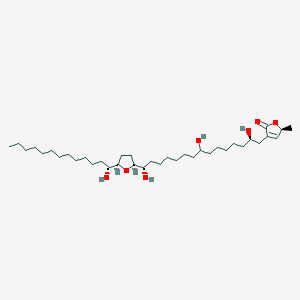

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of water in piperazine dihydrochloride monohydrate?

A1: In piperazine dihydrochloride monohydrate (C4H12N22+·2Cl−·H2O), the water molecule plays a crucial role in forming hydrogen bonds. [] It links chains of piperazinum dications together via O—H⋯Cl hydrogen bonds with chloride ions. This contributes to the overall stability of the crystal structure. []

Q2: What is the mechanism of action of piperazine dihydrochloride monohydrate as an anthelmintic agent?

A2: While the provided abstracts don't delve into the specific mechanism of action, one study investigates the anthelmintic activity of piperazine dihydrochloride monohydrate against Ascaridia galli larvae in chickens. [] This suggests its potential use in treating parasitic worm infections. Further research is needed to understand the precise mechanism by which it exerts its anthelmintic effect.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E),7-nonadien-6-onyl]-furo[3,2-c]coumarin](/img/structure/B1253269.png)

![1-Oxaspiro[2.5]octan-6-ol,5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-,(3R,4S,5S,6R)-](/img/structure/B1253271.png)

![(1R,2R,5S,9S,12R)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B1253280.png)